molecular formula C21H25N3O3 B2859560 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea CAS No. 1170294-39-9

1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea

Cat. No. B2859560
CAS RN: 1170294-39-9
M. Wt: 367.449
InChI Key: UTLVTWAMKJYEJZ-UHFFFAOYSA-N
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Description

1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Modeling in Anti-tumor Agents

A study by Nassar, Atta-Allah, and Elgazwy (2015) explored the synthesis of novel compounds, including derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-d]oxazin-4-one, which showed significant effects in mouse tumor model cancer cell lines. These compounds, structurally related to 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea, were analyzed for their anti-tumor properties (Nassar, Atta-Allah, & Elgazwy, 2015).

Creation of Novel Heterocyclic Structures

Katritzky, Xu, He, and Mehta (2001) researched the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines, showcasing the creation of unique heterocyclic structures. This research is relevant to the synthesis and applications of complex molecules like 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea (Katritzky, Xu, He, & Mehta, 2001).

Development of Pharmacologically Active Compounds

Kravchenko, Baranov, and Gazieva (2018) conducted a review on the synthesis of glycolurils and their analogues, noting their use in pharmacology, explosives, and supramolecular chemistry. The complex structure and synthesis methods for these compounds have similarities with those for 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea (Kravchenko, Baranov, & Gazieva, 2018).

Exploration of Chemoselectivity in Organic Synthesis

Azzouzi et al. (2005) explored the chemoselectivity of CS dipolarophile in the synthesis of 1,3-dipolar cycloaddition of nitrilimines and 1,2,4-triazepin-5-one derivatives. This research contributes to understanding the selective reactions in organic synthesis, which is important for the development of compounds like 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea (Azzouzi et al., 2005).

Photophysical Properties of Fused Oxazapolycyclic Skeletons

Petrovskii et al. (2017) studied the synthesis, crystal structure, and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound with a complex fused oxazapolycyclic skeleton. This research is relevant to understanding the photophysical properties of structurally complex molecules like 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea (Petrovskii et al., 2017).

Synthesis of Ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate Derivatives

Haroon et al. (2019) conducted a study on the synthesis, spectroscopic, SC-XRD characterizations, and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, contributing to the field of synthetic chemistry relevant to complex molecules like 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea (Haroon et al., 2019).

properties

IUPAC Name

1-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-5-24-17-12-16(10-11-18(17)27-13-21(3,4)19(24)25)23-20(26)22-15-8-6-14(2)7-9-15/h6-12H,5,13H2,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLVTWAMKJYEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea

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